

# Pharmacological Profile of Swietenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Swietenine**, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of **swietenine**, with a focus on its anti-inflammatory, hypoglycemic, and antioxidant properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

#### Introduction

Swietenia macrophylla King, commonly known as mahogany, has a long history of use in traditional medicine for treating various ailments, including diabetes and inflammation.[1][2] **Swietenine** is a major bioactive constituent isolated from its seeds.[3] This document aims to consolidate the current scientific knowledge on the pharmacological effects and mechanisms of action of **swietenine**, providing a valuable resource for the scientific community.

# Pharmacological Activities Anti-inflammatory Activity

**Swietenine** has demonstrated potent anti-inflammatory effects, primarily through the modulation of key inflammatory pathways. In vitro studies have shown that **swietenine** can



inhibit the production of nitric oxide (NO), a mediator in the inflammatory response.[4]

Mechanism of Action: The anti-inflammatory effect of **swietenine** is mediated by the downregulation of pro-inflammatory cytokines and mediators, and the activation of the cytoprotective NRF2/HO-1 pathway.[3][5] **Swietenine** has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 $\beta$  (IL-1 $\beta$ ), interferon- $\gamma$  (IFN- $\gamma$ ), tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][6] Furthermore, it downregulates the expression of inflammatory mediators like nuclear factor-kappa B (NF- $\kappa$ B) and cyclooxygenase-2 (COX-2).[3]

### **Hypoglycemic and Antidiabetic Activity**

Numerous studies have highlighted the potential of **swietenine** as an oral hypoglycemic agent. [7][8] It has been shown to be effective in animal models of type 2 diabetes.

Mechanism of Action: The hypoglycemic activity of **swietenine** is attributed to several mechanisms. It promotes glucose utilization and activates peroxisome proliferator-activated receptor-y (PPARy).[9] **Swietenine** also enhances the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, which increases glucose uptake by muscle cells.[9][10] Additionally, it has been shown to improve insulin secretion and protect pancreatic β-cells from oxidative stress-induced apoptosis.[11] In diabetic rats, oral administration of **swietenine** has been found to significantly reduce fasting blood glucose levels and improve lipid profiles.[1][7] [12] It also exhibits a synergistic effect with metformin, a commonly used antidiabetic drug.[12]

#### **Antioxidant Activity**

**Swietenine** possesses significant antioxidant properties, which contribute to its therapeutic effects. The antioxidant mechanism is closely linked to its anti-inflammatory and cytoprotective actions.

Mechanism of Action: **Swietenine** activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6][13] This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][5][6] By enhancing the cellular antioxidant defense system, **swietenine** helps to mitigate oxidative stress, which is implicated in the pathogenesis of various chronic diseases, including diabetes and inflammation.[11][14]



### **Other Pharmacological Activities**

Preliminary studies suggest that **swietenine** may also possess other therapeutic properties, including:

- Antihypertrophic Activity: Swietenine has been shown to attenuate isoprenaline-induced myocardial hypertrophy in vivo and in vitro, suggesting its potential in cardiovascular protection.[15]
- Antimalarial Activity: While research on swietenine specifically is limited, extracts of Swietenia species containing limonoids have shown antimalarial activity.[16][17]

## **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data from various pharmacological studies on **swietenine**.

Table 1: In Vitro Anti-inflammatory Activity of Swietenine

| Parameter                   | Cell Line | Stimulant | IC50 Value<br>(μM) | Reference |
|-----------------------------|-----------|-----------|--------------------|-----------|
| NO Production<br>Inhibition | RAW 264.7 | LPS       | 36.32 ± 2.84       | [4]       |

Table 2: In Vivo Hypoglycemic and Hypolipidemic Effects of **Swietenine** in Diabetic Rats



| Dose<br>(mg/kg/day) | Duration | Fasting<br>Blood<br>Glucose<br>Reduction | Cholesterol<br>Reduction<br>(mg/dL) | Triglyceride<br>Reduction<br>(mg/dL) | Reference  |
|---------------------|----------|------------------------------------------|-------------------------------------|--------------------------------------|------------|
| 25                  | 5 days   | Significant                              | 17.25                               | 29.12                                | [1][16]    |
| 50                  | 5 days   | Significant<br>(Dose-<br>dependent)      | 24.35                               | 31.58                                | [1][7][16] |
| 10, 20, 40          | -        | Significant<br>(20 & 40<br>mg/kg)        | Significant<br>(20 & 40<br>mg/kg)   | Significant<br>(20 & 40<br>mg/kg)    | [12]       |
| 80 (alternate days) | 8 weeks  | Significant                              | Significant                         | Significant                          | [13][18]   |

# **Experimental Protocols**

# Evaluation of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol is based on methodologies described in studies investigating the antiinflammatory effects of **swietenine**.[3][4]

- Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin at 37°C in a humidified 5% CO2 incubator.
- Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they
  are pre-treated with various concentrations of swietenine for a specified duration (e.g., 1
  hour).
- Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli to the cell culture medium.



- Nitric Oxide (NO) Assay: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
   The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
- Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key inflammatory mediators (e.g., NF-κB, COX-2) and antioxidant proteins (e.g., Nrf2, HO-1) are determined by Western blot analysis.

# **Evaluation of Hypoglycemic Activity in Streptozotocin-Induced Diabetic Rats**

This protocol is a generalized representation based on studies evaluating the antidiabetic effects of **swietenine**.[7][12]

- Animal Model: Type 2 diabetes is induced in neonatal rats by a single intraperitoneal injection of streptozotocin (STZ).
- Animal Grouping and Treatment: After the induction of diabetes, the rats are randomly divided into several groups: a normal control group, a diabetic control group, and treatment groups receiving different doses of **swietenine** (e.g., 25 and 50 mg/kg body weight) or a standard antidiabetic drug (e.g., metformin) orally for a specified period.
- Blood Glucose Monitoring: Fasting blood glucose levels are measured at regular intervals from tail vein blood samples using a glucometer.
- Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of serum lipid profiles (total cholesterol, triglycerides, LDL, HDL) and liver and kidney function markers.
- Histopathological Examination: Organs such as the pancreas, liver, and kidneys may be collected for histopathological examination to assess any morphological changes.



# Signaling Pathways and Experimental Workflows Signaling Pathways



Click to download full resolution via product page

Caption: Swietenine's inhibition of the NF-kB signaling pathway.



Click to download full resolution via product page

Caption: **Swietenine**'s activation of the NRF2/HO-1 antioxidant pathway.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: A generalized workflow for the pharmacological evaluation of **Swietenine**.

# **Toxicology and Safety Profile**

Acute oral toxicity studies of Swietenia macrophylla seed extracts have been conducted in rats. A single dose of 2 g/kg body weight did not show any signs of toxicity or mortality during the 14-day observation period.[19][20][21] This dose in rats is equivalent to a human dose of 325



mg/kg body weight.[19][20][21] However, another study identified a toxic component, Febrifugin, in the edible part of the nut, which induced acute toxicity in zebrafish.[22] While **swietenine** itself is generally considered the primary bioactive and therapeutic compound, further toxicological studies on the purified compound are warranted to establish a comprehensive safety profile for potential clinical applications.

#### **Conclusion and Future Directions**

Swietenine, a tetranortriterpenoid from Swietenia macrophylla, exhibits a promising pharmacological profile, particularly in the areas of anti-inflammatory, hypoglycemic, and antioxidant activities. Its mechanisms of action involve the modulation of key signaling pathways such as NF-kB and NRF2/HO-1. The available data suggests that swietenine holds significant potential for the development of novel therapeutic agents for the management of chronic diseases like diabetes and inflammatory disorders.

#### Future research should focus on:

- Comprehensive preclinical toxicology and safety pharmacology studies of purified swietenine.
- Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.
- Further elucidation of the molecular targets and signaling pathways involved in its various pharmacological effects.
- Well-designed clinical trials to evaluate its efficacy and safety in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of **swietenine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Limonoids from the Seeds of Swietenia macrophylla and Their Anti-Inflammatory Activities
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Swietenine: a potential oral hypoglycemic from Swietenia macrophylla seed PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antihyperglycaemic Activity of Standardised Ethanolic Extract of Swietenia macrophylla King Seeds on Goto-Kakizaki Type 2 Diabetic Rats PMC [pmc.ncbi.nlm.nih.gov]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. Swietenine and swietenolide from Swietenia macrophylla king improve insulin secretion and attenuate apoptosis in H2 O2 induced INS-1 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Swietenine potentiates the antihyperglycemic and antioxidant activity of Metformin in Streptozotocin induced diabetic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protecting mechanism of Swietenia macrophylla ethanol extract nanoparticle on streptozotocin induced renal damage in rat PMC [pmc.ncbi.nlm.nih.gov]
- 15. Swietenine extracted from Swietenia relieves myocardial hypertrophy induced by isoprenaline in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Activities and Phytochemicals of Swietenia macrophylla King PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Swietenine Alleviates Nonalcoholic Fatty Liver Disease in Diabetic Mice via Lipogenesis Inhibition and Antioxidant Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Acute oral toxicity studies of Swietenia macrophylla seeds in Sprague Dawley rats PMC [pmc.ncbi.nlm.nih.gov]



- 21. Acute oral toxicity studies of Swietenia macrophylla seeds in Sprague Dawley rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxicity and Metabolomic Dysfunction Invoked by Febrifugin, a Harmful Component of Edible Nut of Swietenia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of Swietenine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256064#pharmacological-profile-of-swietenine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com